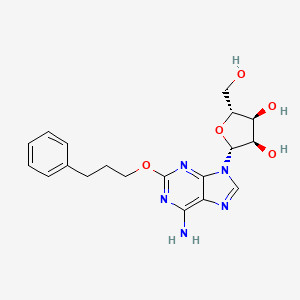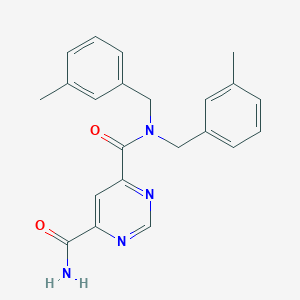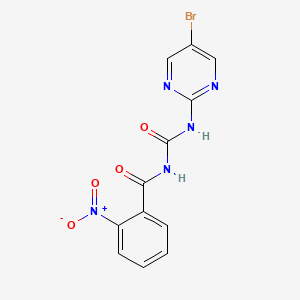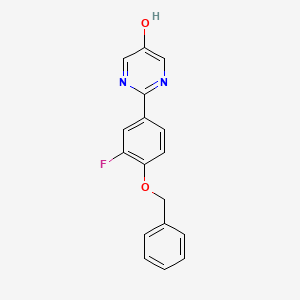
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to the phenyl ring, which is further connected to a pyrimidine ring with a hydroxyl group at the 5th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate. This is achieved by reacting benzyl alcohol with a suitable fluorinated phenyl derivative under basic conditions to form the benzyloxy group.
Coupling with Pyrimidine Ring: The benzyloxy intermediate is then coupled with a pyrimidine derivative. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired pyrimidine ring.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 5th position of the pyrimidine ring. This can be achieved through selective hydroxylation using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form the corresponding benzyl alcohol derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-one.
Reduction: Formation of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, it exerts its biological effects.
相似化合物的比较
2-(4-(Benzyloxy)-3-fluorophenyl)pyrimidin-5-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(4-(Benzyloxy)phenyl)pyrimidin-5-ol and 2-(4-(Methoxy)-3-fluorophenyl)pyrimidin-5-ol share structural similarities.
Uniqueness: The presence of both the benzyloxy group and the fluorine atom in this compound imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to similar compounds.
属性
CAS 编号 |
188425-52-7 |
|---|---|
分子式 |
C17H13FN2O2 |
分子量 |
296.29 g/mol |
IUPAC 名称 |
2-(3-fluoro-4-phenylmethoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C17H13FN2O2/c18-15-8-13(17-19-9-14(21)10-20-17)6-7-16(15)22-11-12-4-2-1-3-5-12/h1-10,21H,11H2 |
InChI 键 |
OCOQDCBBBFPUSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC=C(C=N3)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
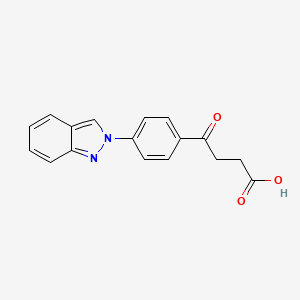
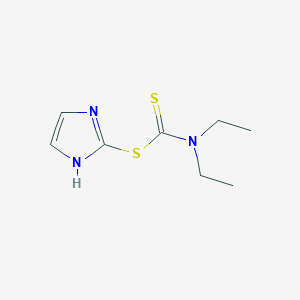

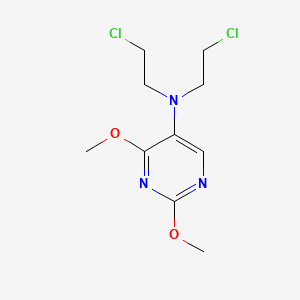
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
